1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
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Overview
Description
1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a tetrazole ring, and a dichlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is typically formed through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Introduction of the Dichlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable dichlorobenzyl halide with a thiol or sulfide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole or tetrazole rings using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or tetrazole derivatives.
Substitution: Substituted dichlorobenzyl derivatives.
Scientific Research Applications
1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl sulfanyl group may interact with thiol groups in proteins, while the triazole and tetrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazolidin-2-yl}methanamine
- 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
Uniqueness
1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine is unique due to the presence of both triazole and tetrazole rings, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14Cl2N8S |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H14Cl2N8S/c18-13-7-6-11(8-14(13)19)10-28-17-23-21-15(9-26-16(20)22-24-25-26)27(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,20,22,25) |
InChI Key |
PNXJYMOLDQVKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CN4C(=NN=N4)N |
Origin of Product |
United States |
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